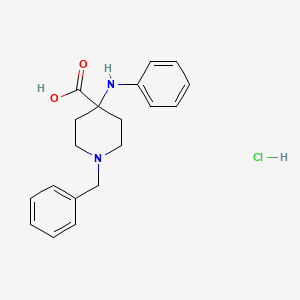
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride is a chemical compound with the molecular formula C19H23ClN2O2.
Métodos De Preparación
The synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with benzylamine and phenylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as methanol or dimethyl sulfoxide (DMSO).
Synthetic Route: The process involves the formation of the piperidine ring followed by the introduction of the benzyl and phenylamino groups. The final step includes the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production: On an industrial scale, the production process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced with other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride has several scientific research applications :
Medicinal Chemistry: It is used as an intermediate in the synthesis of analgesic agents and other pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Industrial Applications: It is utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride involves its interaction with specific molecular targets :
Molecular Targets: The compound may interact with receptors or enzymes involved in pain modulation, making it a potential candidate for analgesic drug development.
Pathways Involved: It may influence pathways related to neurotransmitter release or signal transduction, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride can be compared with other similar compounds :
Similar Compounds: Compounds such as 1-Benzyl-4-phenylamino-4-(hydroxymethyl)piperidine and 4-(Phenylamino)-1-benzyl-4-piperidinecarboxylic acid share structural similarities.
Propiedades
Número CAS |
61087-51-2 |
|---|---|
Fórmula molecular |
C19H23ClN2O2 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
4-anilino-1-benzylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2,(H,22,23);1H |
Clave InChI |
XPWBXWQFCBZDLL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Números CAS relacionados |
61379-86-0 61087-51-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















